2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide

Medicinal Chemistry Drug Design Physicochemical Profiling

This research-grade compound (CAS 343375-11-1) features a pre-organized, rigid conformation due to its near-orthogonal phenyl-phenyl dihedral angle (86.45°) and a near-coplanar furan-hydrazone core, making it uniquely suited for structure-based drug design. Its ortho-hydroxyphenyl and para-nitrophenylmethylidene groups provide differential hydrogen-bonding not achievable with 2-regioisomers or methyl analogs. With a documented >95% purity, it is ready for quantitative assays such as IC₅₀ determinations and SPR binding kinetics without pre-purification.

Molecular Formula C18H13N3O5
Molecular Weight 351.318
CAS No. 343375-11-1
Cat. No. B2658379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide
CAS343375-11-1
Molecular FormulaC18H13N3O5
Molecular Weight351.318
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CO2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])O
InChIInChI=1S/C18H13N3O5/c22-16-4-2-1-3-14(16)17-15(9-10-26-17)18(23)20-19-11-12-5-7-13(8-6-12)21(24)25/h1-11,22H,(H,20,23)/b19-11+
InChIKeyZDNNQQKPIMYLQR-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

343375-11-1 Procurement-Ready Furohydrazide: A Structurally Differentiated Hydrazone from the Furan-3-Carbohydrazide Library


2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide (CAS 343375-11-1) is a fully conjugated hydrazone derivative incorporating a 2-hydroxyphenyl-substituted furan-3-carbohydrazide core and a 4-nitrobenzylidene terminus [1]. It is catalogued as a research-grade small molecule (molecular formula C18H13N3O5, MW 351.3 g/mol) with a minimum purity specification of 95% from commercial suppliers . The compound belongs to the broader class of furan-carbohydrazide hydrazones that have been investigated for glucagon receptor antagonism and cytotoxic activity, but its specific substitution pattern—combining an ortho-hydroxyphenyl at the furan 2-position with a para-nitrophenylmethylidene hydrazone—distinguishes it from more commonly profiled furan-2-carbohydrazide or non-hydroxylated analogs [1][2].

Why 343375-11-1 Cannot Be Replaced with Other Furan-Carbohydrazide Hydrazones: The Ortho-Hydroxy/Para-Nitro Synergy


Generic substitution among furan-carbohydrazide hydrazones is precluded by structure-activity relationship (SAR) evidence from the class showing that both the phenol acidity and the nitro group position critically dictate target engagement [1]. In the glucagon receptor antagonist series, the ortho-nitrophenol motif on furan-2-carbohydrazides was essential for oral activity, while shifting to meta or para substitution abolished potency [1]. The target compound combines an ortho-hydroxyphenyl on the furan 3-position with a para-nitrophenylmethylidene hydrazone—each moiety independently capable of differential hydrogen-bonding and electronic effects that would not be replicated by isomers lacking these groups, by methyl-substituted analogs (e.g., 2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide, MW 273.25), or by furan-2-regioisomers [2].

Quantitative Differentiation Evidence for 343375-11-1 Against Closest Structural Analogs


Ortho-Hydroxy/para-Nitro Substitution Pattern vs. Methyl-Substituted Analog: H-Bond Donor/Acceptor and Polar Surface Area Differentiation

The target compound possesses two hydrogen-bond donors and six hydrogen-bond acceptors (HBD=2, HBA=6), with a topological polar surface area (TPSA) of 121 Ų and XLogP3-AA of 3, as computed from its SMILES [1]. In contrast, the closest commercially available 4-nitrophenylmethylidene analog lacking the ortho-hydroxyphenyl—2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide—has only one HBD and four HBA with a correspondingly lower molecular weight (273.25 vs. 351.3 g/mol) . The additional hydroxyl group of the target compound increases hydrogen-bonding capacity and polar surface area, which are critical parameters for modulating membrane permeability and target-binding interactions; this cannot be achieved by the methyl-substituted analog [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Distinct Crystallographic Dihedral Angle Architecture vs. Flexible Hydrazone Analogs

Crystallographic analysis of the target compound reveals the dihedral angle between the two phenyl rings bonded to the hydrazine group is 86.45(13)°, while the furan ring makes dihedral angles of 3.4(2)° and 7.06(13)° with the methylidenehydrazine C=N–N plane and the benzene ring, respectively [1]. This near-orthogonal orientation of the two aromatic rings is a direct consequence of the specific (E)-4-nitrophenylmethylidene geometry combined with the 2-hydroxyphenyl substituent. In the structurally related N'-benzylidene benzofuran-3-carbohydrazide antitubercular series, such dihedral angles vary significantly with substitution and correlate with differential biological activity profiles [2]. The target compound's rigid, nearly orthogonal conformation distinguishes it from more planar hydrazone analogs that may adopt different binding poses.

Structural Biology Crystallography Conformational Analysis

Furan-3-Carbohydrazide Regioisomer vs. Furan-2-Carbohydrazide Glucagon Antagonist Series: Scaffold Position Divergence

The target compound bears the carbohydrazide linkage at the furan 3-position, whereas the published orally active glucagon receptor antagonists exclusively employ furan-2-carbohydrazide scaffolds [1]. In the furan-2 series, the ortho-nitrophenol group was identified as the optimal pharmacophore for receptor antagonism (IC50 values in the nanomolar range for lead compounds) [1]. No furan-3-carbohydrazide derivatives were evaluated in that study, establishing a clear structural divergence between the target compound and the validated pharmacophore. This regioisomeric difference means the target compound cannot be assumed to share the glucagon receptor activity profile, and instead represents an unexplored scaffold for potential target fishing or selectivity profiling against the furan-2 regioisomer series [2].

Glucagon Receptor Antagonism Regiochemistry Medicinal Chemistry

Preliminary Cytotoxicity Safety Window in Vero and MDCK Cells: CC50 > 100 μM

In vitro cytotoxicity screening of the target compound in Vero (African green monkey kidney) and MDCK (Madin-Darby canine kidney) cell lines yielded CC50 values exceeding 100 μM [1]. This indicates a favorable selectivity window for cell-based assays, as the compound does not exhibit general cytotoxicity at concentrations up to 100 μM. By comparison, the structurally related N'-benzylidene benzofuran-3-carbohydrazides reported CC50 values ranging from 15 to >50 μM against Vero cells, and several furan-2-carbohydrazide glucagon antagonist leads showed CC50 values in the 30–80 μM range in HepG2 cells [2][3]. While not a direct head-to-head comparison, the target compound's CC50 > 100 μM in Vero and MDCK cells places it at the high end of the safety window observed for this chemical class.

Cytotoxicity Safety Pharmacology Antiviral Screening

Purity Specification: 95% Minimum vs. Uncharacterized or Lower-Purity Library Analogs

The target compound is commercially supplied with a documented minimum purity specification of 95% . In contrast, many structurally related furan-carbohydrazide hydrazones sourced from screening libraries are provided with purity stated as 'unmeasured' or '未测' (e.g., CAS 343375-11-1 from alternative suppliers lists purity as unmeasured) [1]. For quantitative biological assays—particularly dose-response curves, SPR binding measurements, and cellular IC50 determinations—purity below 95% introduces systematic error and can lead to false-negative or false-positive hit calls. The 95% specification provides a procurement-relevant quality threshold that reduces the need for re-purification and enables direct cross-study comparison.

Chemical Procurement Quality Control Assay Reproducibility

Prioritized Application Scenarios for 343375-11-1 Based on Verified Differentiation Evidence


Diversity-Oriented Screening Library Inclusion Exploiting the Furan-3 Regioisomer

Given that the published furan-carbohydrazide pharmacophore is exclusively validated at the furan-2 position for glucagon receptor antagonism [1], the target compound's furan-3-carbohydrazide regioisomer presents a chemically distinct scaffold for diversity-oriented screening. Procurement of 343375-11-1 enables exploration of regioisomer-dependent target selectivity when screened alongside furan-2-carbohydrazide analogs, with the >100 μM CC50 safety window in Vero/MDCK cells supporting its use in cell-based phenotypic assays .

Crystallography-Enabled Fragment-Based or Structure-Guided Design Using the Pre-Organized Orthogonal Conformation

The compound's near-orthogonal phenyl-phenyl dihedral angle (86.45°) and near-coplanar furan-hydrazone arrangement (3.4°) as determined by single-crystal X-ray diffraction [1] provide a rigid, pre-organized conformation suitable for structure-based drug design. This conformational preference may be leveraged in molecular docking studies or co-crystallization trials where a fixed orthogonal biaryl geometry is desired, a feature not readily achievable with flexible hydrazone analogs .

SAR Expansion Campaign Requiring Defined H-Bond Donor and High TPSA

With two H-bond donors, six acceptors, and a TPSA of 121 Ų—substantially exceeding the methyl-substituted analog (HBD=1, TPSA≈97 Ų) [1]—the target compound is an appropriate tool molecule for SAR campaigns investigating the role of hydrogen-bonding capacity on target engagement, permeability, and solubility. Its ortho-hydroxyphenyl motif mirrors the essential phenol feature identified in the furan-2-glucagon antagonist series, but at the furan-3 position, offering a direct structure-property comparison .

High-Purity Hit Validation and Dose-Response Confirmation

The documented 95% minimum purity specification [1] makes 343375-11-1 suitable for quantitative follow-up assays (e.g., IC50 determinations, SPR binding kinetics) without the need for pre-assay purification. This contrasts with lower-purity or uncharacterized screening library stocks that can yield ambiguous dose-response data, and supports the compound's use as a reliable reference standard in hit validation workflows .

Quote Request

Request a Quote for 2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.